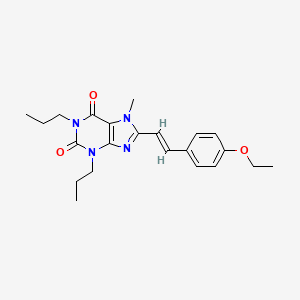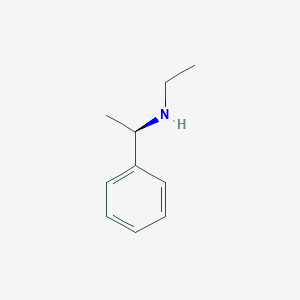
9-Decen-5-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decen-5-olide is an organic compound with the chemical formula C10H16O2. It is a colorless to pale yellow liquid with a characteristic fruity aroma. This compound is a member of the lactone family and is commonly used in the flavor and fragrance industry due to its pleasant scent.
Synthetic Routes and Reaction Conditions:
Oxidation of Precursors: One common method for synthesizing this compound involves the oxidation of precursor molecules in the presence of catalysts such as sulfuric acid or acid anhydrides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as sulfuric acid or acid anhydrides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized lactones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Substituted lactones with different functional groups.
Wissenschaftliche Forschungsanwendungen
9-Decen-5-olide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart fruity and creamy notes to products
Wirkmechanismus
The mechanism of action of 9-Decen-5-olide involves its interaction with molecular targets such as olfactory receptors, which are responsible for detecting its characteristic aroma. The compound’s structure allows it to fit into the binding sites of these receptors, triggering a sensory response. Additionally, its chemical reactivity enables it to participate in various biochemical pathways, influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
9-Dodecen-5-olide: Another lactone with a similar structure but a longer carbon chain.
Delta-decalactone: A lactone with a similar fruity aroma but different structural features.
Gamma-decalactone: Known for its peach-like aroma, it has a different ring size compared to 9-Decen-5-olide.
Uniqueness: this compound stands out due to its specific combination of a ten-carbon chain and a lactone ring, which imparts a unique balance of volatility and aroma intensity. This makes it particularly valuable in applications where a strong yet pleasant scent is desired .
Eigenschaften
CAS-Nummer |
74585-00-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
6-pent-4-enyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2,9H,1,3-8H2 |
InChI-Schlüssel |
CRLRWPURSWMXHH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC1CCCC(=O)O1 |
Dichte |
0.915-0.973 (20°) |
Physikalische Beschreibung |
Colourless viscous liquid; Strong sweet creamy nut-like aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


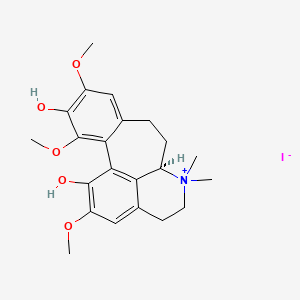


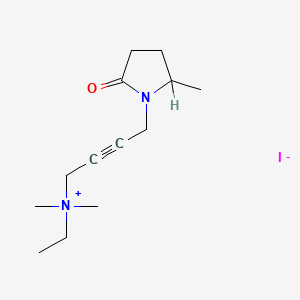
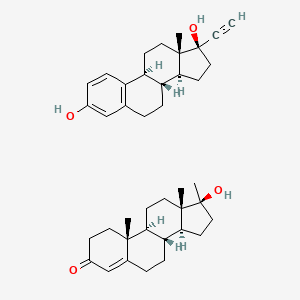

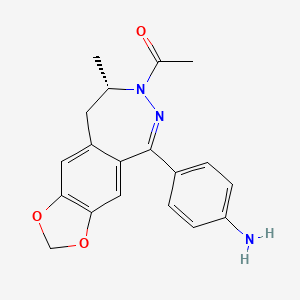
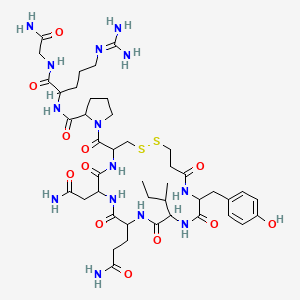
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)

![4-[2-(4-benzhydrylpiperazin-1-yl)ethylamino]-2,6-dimethylpyridine-3-carboxylic acid;trihydrochloride](/img/structure/B12773928.png)
